Methyl 5,6-Bis(benzyloxy)nicotinate
Description
The Nicotinate (B505614) Ester Scaffold: Chemical Versatility and Research Significance
The nicotinate ester scaffold, derived from nicotinic acid (also known as niacin or vitamin B3), is a cornerstone in synthetic chemistry due to its inherent reactivity and biological relevance. belnauka.by
Nicotinate esters are valued intermediates in the synthesis of a wide array of more complex molecules. nih.gov They serve as precursors for various derivatives, including amides, other esters, and ketones, which are pivotal in the development of new compounds. nih.govsigmaaldrich.com For instance, methyl nicotinate can be used to synthesize di-3-pyridyl ketone and 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.com The parent compound, nicotinic acid, and its derivatives are used in producing anti-tuberculosis drugs and antidepressants. belnauka.by Esters of nicotinic acid are often employed as active ingredients in topical products to relieve pain in muscles and joints due to their ability to increase cutaneous blood flow. nih.gov
The ester group in nicotinates is a key site for chemical modification. It readily undergoes reactions typical of carboxylic acid esters. nih.gov One of the most common transformations is esterification or transesterification, where the methyl group is exchanged for a different alcohol moiety, often to modify the compound's properties or to introduce more complex side chains. googleapis.com Another crucial reaction is ammonolysis or amidation, where the ester reacts with an amine to form the corresponding nicotinamide (B372718) derivative. nih.gov This reaction is synthetically valuable and can be catalyzed efficiently by enzymes under green conditions, such as in a continuous-flow microreactor. nih.gov The reactivity of the ester allows for the straightforward introduction of new functional groups, making nicotinate esters versatile building blocks in multi-step synthetic pathways.
| Property | Value |
| Chemical Formula | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol |
| Boiling Point | 204 °C |
| Melting Point | 42-44 °C |
| Appearance | White to faint yellow powder or crystals |
| Properties of the parent scaffold, Methyl Nicotinate. sigmaaldrich.com |
The Benzyloxy Group: A Strategic Element in Advanced Organic Synthesis
The benzyloxy group (BnO), formed by attaching a benzyl (B1604629) group to an oxygen atom, is a widely used functional group in organic synthesis, serving dual roles as both a protecting group and a core structural element.
The most common application of the benzyloxy group is as a robust protecting group for alcohols. wikipedia.org In a multi-step synthesis, it is often necessary to prevent a reactive functional group, like an alcohol, from participating in a reaction targeted at another part of the molecule. libretexts.org The benzyl group is ideal for this purpose because it is stable to a wide range of reaction conditions, including acidic and basic environments, but can be removed under specific and relatively mild conditions. wikipedia.orgorganic-chemistry.org
The introduction of a benzyl ether (protection) is typically achieved by treating an alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base. wikipedia.orgcommonorganicchemistry.com Conversely, the removal of the benzyl group (deprotection) is most commonly accomplished through catalytic hydrogenolysis, using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgcommonorganicchemistry.com This process is clean, yielding the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
| Process | Common Reagents and Conditions | Notes |
| Protection (Benzylation) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a strong base (e.g., NaH). wikipedia.orgorganic-chemistry.org | Can be performed selectively on primary alcohols. wikipedia.org |
| Deprotection (Debenzylation) | H₂ gas, Palladium on Carbon (Pd/C) catalyst. commonorganicchemistry.com | This is the most common method, known as hydrogenolysis. organic-chemistry.org |
| Alternative Deprotection | Strong acids. organic-chemistry.org | Limited to substrates that are not sensitive to acid. organic-chemistry.org |
| Alternative Deprotection | Oxidation followed by hydrolysis. organic-chemistry.org | A two-step process for specific applications. organic-chemistry.org |
| Common methods for the protection of alcohols as benzyl ethers and their subsequent deprotection. |
Positioning of Methyl 5,6-Bis(benzyloxy)nicotinate within the Landscape of Functionalized Pyridines and Benzyloxy-Decorated Scaffolds
This compound emerges as a strategically designed and highly functionalized building block that capitalizes on the chemical attributes of both the nicotinate ester and benzyloxy motifs. Its structure features a pyridine (B92270) ring substituted at three key positions:
A methyl ester at the 3-position: This provides a reactive handle for transformations such as amidation or transesterification, allowing for the extension of the molecular framework or the introduction of different functional groups. nih.govnih.gov
Two benzyloxy groups at the 5- and 6-positions: These serve as protected hydroxyl groups. Their presence makes the compound an excellent precursor for dihydroxypyridine derivatives. The subsequent removal of these benzyl groups via hydrogenolysis would unmask the hydroxyl groups, which could then be used for further reactions, such as glycosylation or the formation of macrocycles. organic-chemistry.org
This trifunctional arrangement positions this compound as a valuable intermediate in the synthesis of complex, highly substituted pyridine-based natural products and pharmaceutical agents. It offers a stable, pre-functionalized scaffold where the reactivity of each site can be addressed selectively, enabling the efficient construction of intricate molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-bis(phenylmethoxy)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-21(23)18-12-19(25-14-16-8-4-2-5-9-16)20(22-13-18)26-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVCTQIHBPBAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5,6 Bis Benzyloxy Nicotinate Construction
Retrosynthetic Disconnections of the Methyl 5,6-Bis(benzyloxy)nicotinate Framework
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. This process reveals the key bond formations required for the synthesis.
The most logical retrosynthetic disconnection for this compound involves the cleavage of the two ether bonds at the C-5 and C-6 positions of the nicotinate (B505614) ring. These carbon-oxygen bonds are the most synthetically accessible linkages to form in the final stages of the synthesis. This disconnection simplifies the complex target molecule into two fundamental building blocks: a core dihydroxylated pyridine (B92270) structure and a benzylating agent. This approach falls under the category of a Williamson ether synthesis strategy, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.com
Following the strategic cleavage of the ether bonds, the primary precursor for the core structure is identified as Methyl 5,6-dihydroxynicotinate. uni.lu This key intermediate possesses the necessary pyridine ring, the methyl ester at the C-3 position, and the two hydroxyl groups at the C-5 and C-6 positions, which will serve as nucleophiles in the subsequent etherification step. The molecular formula for this precursor is C₇H₇NO₄. uni.lu The second precursor is an electrophilic benzylating agent, typically a benzyl (B1604629) halide such as benzyl bromide or benzyl chloride, which provides the benzyloxy groups.
Direct Etherification Approaches for Benzyloxy Group Incorporation
The forward synthesis, or the practical construction of the target molecule, relies on direct etherification methods to introduce the two benzyloxy groups onto the dihydroxynicotinate core.
The Williamson ether synthesis is a highly versatile and widely used method for preparing ethers. masterorganicchemistry.com It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. masterorganicchemistry.com In the context of synthesizing this compound, the hydroxyl groups of Methyl 5,6-dihydroxynicotinate are first deprotonated to form a dialkoxide, which then reacts with a benzyl halide. masterorganicchemistry.com
To facilitate the etherification, a suitable base is required to deprotonate the two phenolic hydroxyl groups on the Methyl 5,6-dihydroxynicotinate core, making them sufficiently nucleophilic to attack the benzyl halide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often effective for generating alkoxides. masterorganicchemistry.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) can be employed, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), to drive the reaction. mdpi.com
The reaction involves the in-situ formation of the dialkoxide of Methyl 5,6-dihydroxynicotinate, which then undergoes nucleophilic attack on two equivalents of a benzyl halide (e.g., benzyl bromide). The use of primary halides like benzyl bromide is ideal for the Williamson ether synthesis as it favors the desired Sₙ2 substitution pathway over competing elimination reactions. masterorganicchemistry.com A similar benzylation on a methyl 3,5-dihydroxybenzoate (B8624769) system has been successfully carried out using benzyl bromide and potassium carbonate in acetone. mdpi.com
Achieving complete bis-alkylation—the addition of benzyl groups to both hydroxyl positions—requires careful optimization of reaction parameters to maximize the yield of this compound and minimize the formation of mono-alkylated byproducts.
Key parameters for optimization include:
Stoichiometry : A molar excess of both the base and the benzyl halide is typically used to ensure the reaction proceeds to completion. At least two equivalents of the base and benzyl halide relative to the dihydroxy-nicotinate are necessary.
Solvent : The choice of solvent is crucial for Sₙ2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetone are preferred as they can solvate the cation of the base while not interfering with the nucleophile. mdpi.com
Temperature : The reaction may be performed at room temperature or with gentle heating to increase the reaction rate. For instance, a related benzylation reaction was conducted at 55 °C. mdpi.com
Reaction Time : The progress of the reaction should be monitored, for example by using thin-layer chromatography (TLC), to determine the point of completion and to ensure that the starting material has been fully consumed. rsc.org
A summary of typical reaction conditions for a Williamson ether synthesis applicable to this transformation is presented below.
| Parameter | Condition | Rationale | Source |
| Nucleophile | Methyl 5,6-dihydroxynicotinate | The diol precursor providing the pyridine core. | uni.lu |
| Electrophile | Benzyl Bromide or Benzyl Chloride | Primary halide that is an excellent substrate for Sₙ2 reactions. | masterorganicchemistry.commdpi.com |
| Base | K₂CO₃, NaH, or KH | Deprotonates the hydroxyl groups to form the nucleophilic alkoxide. | masterorganicchemistry.commdpi.com |
| Solvent | Acetone or DMF | Polar aprotic solvent that facilitates Sₙ2 reactions. | mdpi.com |
| Temperature | Room Temperature to 55 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. | mdpi.com |
Mitsunobu Reaction for Alkylation of Hydroxynicotinates
The Mitsunobu reaction is a powerful and versatile method for the formation of carbon-oxygen bonds, and it has found application in the synthesis of various substituted nicotinates. This reaction allows for the alkylation of a hydroxyl group under mild, neutral conditions, proceeding with a high degree of stereochemical inversion at the alcohol carbon. In the context of hydroxynicotinate synthesis, this reaction is particularly useful for introducing ether linkages, such as the benzyloxy groups present in this compound.
The general mechanism of the Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation forms a key intermediate, an alkoxyphosphonium salt. Subsequent nucleophilic attack by a pronucleophile, in this case, the hydroxyl group of a hydroxynicotinate precursor, leads to the desired alkylated product.
For the synthesis of this compound, a suitable dihydroxynicotinate precursor would be subjected to the Mitsunobu reaction conditions in the presence of benzyl alcohol. The reaction would proceed as follows:
Activation: Triphenylphosphine and an azodicarboxylate react to form a phosphonium (B103445) ylide.
Protonation: The ylide is protonated by the acidic hydroxyl groups of the dihydroxynicotinate.
Alkoxyphosphonium Salt Formation: The resulting phosphonium cation is attacked by the benzyl alcohol, forming the alkoxyphosphonium salt.
Nucleophilic Substitution: The nicotinate anion then acts as a nucleophile, displacing the triphenylphosphine oxide in an SN2 fashion to form the desired bis(benzyloxy) ether.
The efficiency of the Mitsunobu reaction is influenced by several factors, including the pKa of the nucleophile, the steric hindrance around the reaction centers, and the choice of solvent and reagents.
Pyridine Ring Assembly Strategies Relevant to Nicotinate Synthesis
The de novo construction of the pyridine ring is a fundamental approach to synthesizing substituted nicotinates. These strategies often involve the condensation of simpler, acyclic precursors to build the heterocyclic core with the desired substitution pattern.
Multicomponent Condensation Approaches for Substituted Pyridines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. whiterose.ac.ukymerdigital.com These reactions are particularly valuable for the synthesis of polysubstituted pyridines. whiterose.ac.uk Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses have been widely used, though they can be limited by the requirement for specific electron-withdrawing groups. whiterose.ac.uk
More contemporary approaches, such as [4+2] cycloadditions, provide a versatile means to construct the pyridine ring. whiterose.ac.uk In these reactions, the nitrogen atom can be incorporated into either the diene or the dienophile component, allowing for a range of substitution patterns. whiterose.ac.uk For instance, a three-component synthesis of polysubstituted pyridines has been developed utilizing a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. whiterose.ac.uk This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from aldehydes, α,β-unsaturated acids, and enamines. whiterose.ac.uk
A plausible multicomponent strategy for a precursor to this compound could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, malononitrile, and an alcohol in the presence of a base. researchgate.net Such a reaction can form multiple new bonds in a highly chemo- and regioselective manner. researchgate.net
| Reaction Type | Key Features | Relevance to Nicotinate Synthesis |
| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.org | Can produce dihydropyridine (B1217469) precursors that require subsequent oxidation. |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with a propargyl ketone. whiterose.ac.uk | Leads directly to the aromatic pyridine ring. |
| [4+2] Cycloaddition | Reaction of a diene with a dienophile. whiterose.ac.uk | Offers high regioselectivity and versatility in substitution patterns. |
| One-Pot Multicomponent Reaction | Combination of three or more reactants in a single step. ymerdigital.comresearchgate.net | High atom economy and efficiency for creating complex pyridines. ymerdigital.com |
Role of Precursors in Regiocontrol During Ring Formation
The regiochemical outcome of pyridine ring synthesis is critically dependent on the structure and reactivity of the chosen precursors. nih.gov The substitution pattern of the final pyridine product is determined by the specific placement of functional groups on the acyclic starting materials.
In many condensation reactions, the regioselectivity is governed by the relative electrophilicity and nucleophilicity of the various carbon and nitrogen centers in the reacting species. For example, in the Bohlmann-Rahtz synthesis, the regiochemistry is controlled by the initial Michael addition of the enamine to the activated alkyne.
The use of pre-functionalized precursors is a key strategy for achieving specific substitution patterns. For instance, to synthesize a 5,6-disubstituted nicotinate, one might start with a precursor that already contains the desired functionalities at the appropriate positions, which will then be incorporated into the pyridine ring during the cyclization step. The biosynthesis of some pyridine rings in nature provides insight, where precursors like amino acids are utilized to form the ring structure. nih.gov
Recent advancements have explored the use of 1,4-oxazin-2-one intermediates as precursors for substituted pyridines. nih.gov These oxazinones can undergo a tandem cycloaddition/cycloreversion reaction sequence with alkynes to yield highly substituted pyridine products. nih.gov The structure of the oxazinone and the alkyne directly dictates the substitution pattern of the resulting pyridine.
Transition Metal-Catalyzed Coupling Reactions in Nicotinate Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyridines and nicotinates. rsc.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mychemblog.comscirp.org It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mychemblog.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. scirp.orgresearchgate.net
In the context of nicotinate functionalization, the Suzuki-Miyaura coupling can be used to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring. For example, a halogenated nicotinate derivative could be coupled with a suitable boronic acid to introduce a new carbon-based substituent. The general mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com
| Parameter | Description |
| Catalyst | Typically a palladium(0) complex, often generated in situ from a Pd(II) precursor. mychemblog.com |
| Organoboron Reagent | Boronic acids (R-B(OH)₂) or boronic esters (R-B(OR)₂). mychemblog.com |
| Organic Halide | Aryl or vinyl halides (I, Br, Cl) or triflates. mychemblog.com |
| Base | Required for the transmetalation step, common examples include carbonates, phosphates, and hydroxides. |
This methodology has been successfully applied to the synthesis of various biaryl and heterobiaryl compounds, which are important structural motifs in many biologically active molecules. rsc.org
Heck and Sonogashira Coupling Reactions in Related Pyridine Systems
The Heck and Sonogashira coupling reactions are also prominent palladium-catalyzed methods for C-C bond formation and have been extensively used in the functionalization of pyridine and other heterocyclic systems. rsc.orgresearchgate.netresearchgate.net
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. researchgate.net This reaction has been employed for the alkenylation of pyridines, providing access to vinyl-substituted nicotinates which can be further elaborated. rsc.org
The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net This reaction is a highly reliable method for the synthesis of arylalkynes and has been applied to various pyridine derivatives. rsc.org The resulting alkynyl-substituted nicotinates can serve as versatile intermediates for further transformations.
| Reaction | Reactants | Product | Catalyst System |
| Heck Coupling | Unsaturated Halide + Alkene | Substituted Alkene | Pd catalyst, Base researchgate.net |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Arylalkyne | Pd catalyst, Cu co-catalyst, Base rsc.orgresearchgate.net |
These transition metal-catalyzed reactions provide powerful and flexible strategies for the late-stage functionalization of the nicotinate scaffold, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures. rsc.org
Functional Group Interconversions Leading to Benzyloxy Nicotinate Precursors
One of the most direct routes to nicotinate esters involves the modification of pre-existing pyridine rings. This can be achieved through the oxidation of alkyl substituents or the reduction of other carbon-based functional groups like nitriles or carbonyls.
The oxidation of alkylpyridines to their corresponding pyridine carboxylic acids is a fundamental transformation in the synthesis of nicotinic acid and its derivatives. A common industrial method involves the liquid-phase oxidation of 3-methylpyridine (B133936) (β-picoline) to produce nicotinic acid.
Various oxidizing agents and conditions have been explored for this purpose. For instance, the oxidation of lower alkyl pyridine compounds can be achieved using an excess of nitric acid at elevated temperatures and pressures. google.com The process involves heating the alkylpyridine with nitric acid at temperatures ranging from 180°C to 370°C under pressures of 20 to 500 atmospheres. google.com The resulting pyridine carboxylic acid precipitates as a crystalline hydronitrate, which can then be neutralized to isolate the final product. google.com
Other methods include liquid-phase oxidation using catalysts such as cobalt and manganese salts in the presence of a bromine source, although bromide-free processes are also being developed. googleapis.com Vapor-phase oxidation using catalysts like B₂O₃ and SeO₂ has also been reported for the synthesis of nicotinic and isonicotinic acids from alkylpyridines. googleapis.com The choice of method often depends on factors like scale, desired purity, and environmental considerations.
Table 1: Examples of Oxidative Transformations of Alkyl Pyridines
| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Reference |
| Lower alkyl pyridine | Nitric Acid (400-600% excess) | 180-370 °C, 20-500 atm | Pyridine carboxylic acid hydronitrate | google.com |
| β-picoline | Co(OAc)₂, Mn(OAc)₂, HBr, Air | 210 °C, 100 atm | Nicotinic Acid | googleapis.com |
| Alkylpyridines | Nitric Acid, B₂O₃, Se₂ | Vapor Phase | Nicotinic and Isonicotinic Acids | googleapis.com |
The reduction of nitrile and carbonyl groups on a pyridine ring offers an alternative pathway to nicotinate precursors. The nitrile group, in particular, is a versatile functional handle that can be transformed into various other groups.
The reduction of a pyridine nitrile to a primary amine is efficiently accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org
For the synthesis of aldehydes from nitriles, diisobutylaluminum hydride (DIBALH) is a reagent of choice. libretexts.org By using one equivalent of DIBALH at low temperatures, the reaction can be stopped at the intermediate imine stage, which is then hydrolyzed to the corresponding aldehyde upon workup. libretexts.org
Furthermore, organometallic reagents such as Grignard or organolithium reagents can react with pyridine nitriles to form ketones. libretexts.org The initial nucleophilic addition forms an intermediate imine anion, which is resistant to further addition. Subsequent acidic workup hydrolyzes the imine to the ketone. libretexts.org
Table 2: Reductive Conversions of Pyridine Nitriles
| Substrate | Reagent | Conditions | Product | Reference |
| Pyridine Nitrile | 1. LiAlH₄ 2. H₂O | - | Primary Pyridine Amine | libretexts.org |
| Pyridine Nitrile | 1. DIBALH 2. H₂O | -78 °C | Pyridine Aldehyde | libretexts.org |
| Pyridine Nitrile | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | - | Pyridine Ketone | libretexts.org |
Emerging and Alternative Synthetic Strategies for Nicotinates
Beyond classical functional group interconversions, newer synthetic methodologies provide powerful tools for the construction of substituted nicotinates. These include multicomponent reactions and regioselective C-H functionalization techniques.
Dimethyl sulfoxide (B87167) (DMSO) has emerged as a remarkably versatile reagent in organic synthesis, serving not only as a polar aprotic solvent but also as a reactant and an oxidant. nih.gov In the context of heterocycle synthesis, DMSO can function as a one-carbon surrogate, facilitating the construction of ring systems like pyridines. nih.gov For instance, a method for synthesizing nicotinates has been developed where DMSO provides a one-carbon unit for the heterocycle's formation. nih.gov
DMSO can also act as an oxidant in various cyclization and aromatization reactions. nih.gov The Kornblum oxidation is a well-known example where DMSO oxidizes alkyl halides to aldehydes. This oxidizing capacity is harnessed in various domino reactions to build complex heterocyclic scaffolds. nih.gov
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netznaturforsch.com In the case of pyridines, the nitrogen atom can electronically influence the ring, but specific directing metalation groups (DMGs) are often employed to achieve high regioselectivity. researchgate.net These DMGs coordinate to a strong base, typically an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA), and direct the deprotonation to the adjacent ortho position. znaturforsch.com
A wide range of DMGs have been successfully used for the directed metalation of pyridines, including halo, alkoxy, amide, and oxazoline (B21484) groups. researchgate.net The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents such as alkyl, silyl, carboxyl, and other functional groups. znaturforsch.com
For pyridines lacking a strong DMG, a halogen-metal exchange can be an effective alternative for generating a regiochemically defined organopyridine intermediate. znaturforsch.com This is particularly useful for introducing functionality at positions that are not easily accessible through direct deprotonation. The choice of base and reaction conditions is crucial to avoid side reactions like nucleophilic substitution or ring opening. researchgate.net
Table 3: Directed Metalation of Pyridines
| Pyridine Substrate | Base | Electrophile | Product | Reference |
| Dichloropyridines | LDA | I₂ or CO₂ | Iodinated or carboxylated pyridines | znaturforsch.com |
| 3-Bromopyridine | LDA | 1. ZnCl₂ 2. 4-Nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine | znaturforsch.com |
| Substituted Pyridines | Lithium Amides or Alkyllithiums | Various Electrophiles | Functionalized Pyridines | znaturforsch.com |
Chemical Transformations and Derivatization Pathways of Methyl 5,6 Bis Benzyloxy Nicotinate
Reactivity of the Methyl Ester Moiety
The methyl ester group in Methyl 5,6-bis(benzyloxy)nicotinate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and amides.
Hydrolytic Cleavage to the Free Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5,6-bis(benzyloxy)nicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Alkali-catalyzed hydrolysis is a common and effective method. Studies on analogous compounds like methyl nicotinate (B505614) have shown that the reaction proceeds readily in the presence of a base such as sodium hydroxide. ijitce.orgzenodo.org The reaction rate is influenced by the solvent system; for instance, in water-dioxane or water-ethane-1,2-diol mixtures, the rate of hydrolysis of methyl nicotinate has been observed to decrease as the proportion of the organic co-solvent increases. ijitce.orgzenodo.org This is attributed to changes in the dielectric constant of the medium and solvation effects.
Acid-catalyzed hydrolysis, typically employing strong acids like sulfuric acid in the presence of water, is also a viable route. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.
| Reactant | Reagents and Conditions | Product | Research Findings |
| This compound | NaOH (aq), heat | 5,6-Bis(benzyloxy)nicotinic acid | Based on studies of methyl nicotinate, alkaline hydrolysis is efficient. The reaction rate is solvent-dependent. ijitce.orgzenodo.org |
| This compound | H₂SO₄ (aq), heat | 5,6-Bis(benzyloxy)nicotinic acid | A standard method for ester hydrolysis. chemicalbook.com |
Transesterification with Diverse Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is valuable for modifying the properties of the molecule, such as its solubility or steric bulk. The reaction can be catalyzed by both acids and bases.
Base-catalyzed transesterification often utilizes alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, as catalysts. google.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. google.com For example, reacting this compound with a large excess of ethanol (B145695) in the presence of a catalytic amount of sodium ethoxide would yield Ethyl 5,6-bis(benzyloxy)nicotinate.
Acid-catalyzed transesterification, using acids like sulfuric acid or p-toluenesulfonic acid, is also effective. Similar to the base-catalyzed method, using the desired alcohol as the solvent shifts the equilibrium to favor the product.
| Starting Ester | Alcohol | Catalyst | Product |
| This compound | Ethanol | Sodium Ethoxide | Ethyl 5,6-Bis(benzyloxy)nicotinate |
| This compound | Propanol | Sulfuric Acid | Propyl 5,6-Bis(benzyloxy)nicotinate |
| This compound | Benzyl (B1604629) Alcohol | p-Toluenesulfonic Acid | Benzyl 5,6-Bis(benzyloxy)nicotinate |
Amidation Reactions to Form Substituted Nicotinamides
The methyl ester can be converted to a wide range of substituted nicotinamides through amidation with primary or secondary amines. These reactions are crucial for building peptide-like structures or introducing specific functionalities.
A highly efficient and green method for this transformation involves the use of lipases as catalysts. For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to catalyze the amidation of methyl nicotinate with various amines, including isobutylamine (B53898) and benzylamine. nih.gov These enzymatic reactions can be performed under mild conditions (e.g., 50°C) in environmentally friendly solvents like tert-amyl alcohol, often resulting in high yields (81.6–88.5%). nih.gov Continuous-flow microreactors can further enhance the efficiency of this process, leading to shorter reaction times and increased product yields compared to batch processes. nih.gov
Direct amidation can also be achieved by heating the ester with an amine, sometimes in the presence of a catalyst or with the use of a high-boiling point solvent to drive off the methanol (B129727) byproduct.
| Amine | Catalyst/Conditions | Product |
| Isobutylamine | Novozym® 435, 50°C, tert-amyl alcohol | N-Isobutyl-5,6-bis(benzyloxy)nicotinamide |
| Benzylamine | Novozym® 435, 50°C, tert-amyl alcohol | N-Benzyl-5,6-bis(benzyloxy)nicotinamide |
| Diethylamine | Heat | N,N-Diethyl-5,6-bis(benzyloxy)nicotinamide |
Selective Transformations of the Benzyloxy Ether Linkages
The two benzyloxy groups on the pyridine (B92270) ring serve as protecting groups for the hydroxyl functionalities. Their selective removal is a key step in the synthesis of dihydroxy nicotinic acid derivatives, which are important pharmacophores.
Methods for Selective Debenzylation and Regeneration of Hydroxyl Groups
Catalytic hydrogenation is the most common method for the cleavage of benzyl ethers. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.
A milder and often more selective alternative is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule is used in place of hydrogen gas. Common hydrogen donors include cyclohexene (B86901), formic acid, and ammonium (B1175870) formate. This technique can be particularly advantageous when other functional groups in the molecule are sensitive to reduction under standard hydrogenation conditions. For example, transfer hydrogenation with cyclohexene and a Pd/C catalyst has been shown to be effective for removing N-benzyloxycarbonyl and benzyl ester groups. nih.gov
The choice of catalyst and reaction conditions can be crucial, especially in the presence of the nitrogen-containing pyridine ring, which can sometimes poison the catalyst.
| Substrate | Reagents and Conditions | Product | Research Findings |
| This compound | H₂, Pd/C, Ethanol, room temperature | Methyl 5,6-dihydroxynicotinate | Standard conditions for debenzylation. The nitrogen on the pyridine ring can sometimes affect catalyst activity. |
| This compound | Cyclohexene, Pd/C, Ethanol, reflux | Methyl 5,6-dihydroxynicotinate | Catalytic transfer hydrogenation can offer improved selectivity and milder conditions. nih.gov |
Subsequent Derivatization of Exposed Hydroxyl Functionalities
Once the hydroxyl groups are exposed, they can be further derivatized to introduce a variety of functional groups, thereby modifying the biological activity or physical properties of the molecule. The resulting 5,6-dihydroxy functionality is a catechol-like structure, which has its own characteristic reactivity.
Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield Methyl 5,6-dimethoxynicotinate.
Acylation: The hydroxyl groups can be readily acylated to form esters. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) would produce Methyl 5,6-diacetoxynicotinate. Derivatization with reagents like methyl chloroformate under mild alkaline conditions has been used to block catechol functions in other molecules. nih.gov Similarly, pyridine-3-sulfonyl chloride has been employed to derivatize bisphenols, highlighting a method to introduce sulfonyl esters. nih.gov
| Reagent | Reaction Type | Product |
| Methyl Iodide / K₂CO₃ | Etherification | Methyl 5,6-dimethoxynicotinate |
| Acetyl Chloride / Pyridine | Acylation | Methyl 5,6-diacetoxynicotinate |
| Methyl Chloroformate / mild base | Acylation | Methyl 5,6-bis(methoxycarbonyl)oxynicotinate |
| Pyridine-3-sulfonyl chloride | Sulfonylation | Methyl 5,6-bis((pyridin-3-yl)sulfonyloxy)nicotinate |
Reactivity and Functionalization of the Pyridine Nucleus
The pyridine ring of this compound is electron-rich due to the oxygen atoms at positions 5 and 6, yet it also contains the characteristic electron-deficient π-system of a pyridine. This electronic nature allows for a range of functionalization strategies to be employed for the synthesis of more complex derivatives.
Direct C-H functionalization is a powerful and atom-economical tool for modifying aromatic systems. In the context of this compound, research has demonstrated the feasibility of palladium-catalyzed C-H arylation at the C4 position of the pyridine ring. This transformation is typically achieved using aryl halides in the presence of a palladium catalyst and a suitable ligand. The directing effect of the adjacent nitrogen atom and the electronic properties of the ring facilitate this selective functionalization, providing a direct route to 4-aryl-5,6-bis(benzyloxy)nicotinates.
Another key C-H functionalization involves the introduction of a formyl group at the C2 position through lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF). This process first involves deprotonation at the most acidic C-H bond (C2), creating a transient organolithium species that readily reacts with DMF to yield the 2-formyl derivative after workup.
While the pyridine ring in this compound is generally electron-rich, it can be activated towards nucleophilic aromatic substitution (SNAr) under specific conditions or after initial modification. For instance, transformations can be designed to introduce a suitable leaving group at one of the ring positions, which can then be displaced by a variety of nucleophiles. Although direct SNAr on the unsubstituted ring is not a common pathway for this specific molecule, its derivatives can be engineered to undergo such reactions, expanding its synthetic utility.
Directed arylation represents a precise method for functionalizing the pyridine ring. Research has shown that the C4 position of the 5,6-dialkoxynicotinate system can be selectively arylated. For example, in a related system, methyl 5,6-dimethoxynicotinate, direct arylation at C4 was achieved using aryl bromides with a palladium acetate (B1210297) catalyst and potassium carbonate as the base. This strategy is applicable to the benzyloxy analogue, allowing for the introduction of various aryl groups at a specific, otherwise unreactive, position. This method avoids the need for pre-functionalization, such as halogenation, making it an efficient pathway for creating structural diversity.
Synthesis of Advanced and Structurally Diverse Nicotinate Analogues
The foundational structure of this compound is a gateway to a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.
The unoccupied C2 and C4 positions of the pyridine ring are prime targets for introducing additional functional groups. As mentioned, the C2 position can be functionalized via lithiation and subsequent reaction with an electrophile. This approach has been used to introduce formyl groups, which can then be further elaborated into other functionalities.
The C4 position can be functionalized through methods like directed C-H arylation. Furthermore, nitration of the pyridine ring can introduce a nitro group, which not only modifies the electronic properties of the ring but also serves as a handle for further transformations, such as reduction to an amino group or displacement by nucleophiles.
Table 1: Functionalization Reactions at Unoccupied Pyridine Positions
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C2 | Lithiation/Electrophilic Quench | n-BuLi, then DMF | -CHO (Formyl) |
| C4 | Directed C-H Arylation | Ar-X, Pd Catalyst, Ligand, Base | -Ar (Aryl) |
The two benzyloxy groups are not merely protecting groups but can also be sites for chemical modification. The benzyl groups can be removed via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to reveal the corresponding dihydroxy nicotinate. These newly exposed hydroxyl groups can then be re-alkylated or acylated to introduce a variety of different side chains, allowing for systematic studies of structure-activity relationships.
Furthermore, the phenyl rings of the benzyloxy groups themselves can be functionalized, for example, through electrophilic aromatic substitution, although this is less common as it can lead to mixtures of products. A more controlled approach involves using pre-functionalized benzyl halides in the initial synthesis of the starting material.
Strategic Role As a Synthetic Intermediate and Building Block
Integration into Complex Heterocyclic Architectures
The pyridine (B92270) nucleus is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to introduce multiple substituents onto this core with high regiocontrol is a central challenge in synthetic chemistry. Methyl 5,6-bis(benzyloxy)nicotinate serves as a key precursor in this endeavor, enabling access to complex heterocyclic structures that would be difficult to assemble through other means.
The functional handles on this compound allow for a variety of chemical transformations to introduce further complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other carboxylate-specific reactions. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, altering the electronic properties of the ring and enabling different modes of reactivity.
Furthermore, the aromatic ring itself can be subjected to electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of new functional groups. The strategic deprotection of the benzyloxy groups to reveal the dihydroxypyridine scaffold opens up another dimension of synthetic possibilities, including etherification, esterification, and the formation of fused heterocyclic systems.
| Starting Material | Reagent(s) | Product Type | Potential Applications |
| This compound | 1. LiOH, H₂O/THF2. Amine, Coupling Agent | 5,6-Bis(benzyloxy)nicotinamide Derivatives | Bioactive molecule synthesis |
| This compound | H₂, Pd/C | Methyl 5,6-dihydroxynicotinate | Precursor for fused heterocycles |
| This compound | m-CPBA | This compound N-oxide | Intermediate for further functionalization |
Chemical probes are essential tools for interrogating biological systems. The design of effective probes often requires a central scaffold that can be systematically modified to optimize binding affinity, selectivity, and cellular permeability. The highly functionalized nature of this compound makes it an ideal starting point for the synthesis of such scaffolds.
By leveraging the distinct reactivity of its functional groups, chemists can append various pharmacophores, reporter tags (such as fluorophores or biotin), and reactive groups for target engagement. The pyridine core provides a rigid framework that can orient these appended moieties in a defined three-dimensional space, which is crucial for specific molecular recognition events. The synthesis of libraries of compounds based on this scaffold allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective chemical probes.
Application in Cascade and Domino Reaction Sequences
Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to molecular complexity. These processes are prized for their atom and step economy, often leading to significant reductions in waste and purification efforts. The design of substrates that can participate in such reaction cascades is a key aspect of modern synthetic strategy.
While specific examples involving this compound in complex cascade sequences are not extensively documented in readily available literature, its structure is amenable to such transformations. For instance, a hypothetical cascade could be initiated by the deprotection of the benzyloxy groups, followed by a tandem cyclization reaction with a bifunctional reagent to construct a fused polycyclic system in a single step. The development of novel cascade reactions utilizing this and related substituted pyridines is an active area of research.
Contribution to the Construction of Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological activities. The success of a DOS campaign relies on the use of versatile building blocks that can be elaborated through a variety of reaction pathways to access a wide range of chemical space.
This compound is a prime candidate for inclusion in DOS libraries. Its multiple functional groups can be used as points of diversification. For example, a library could be constructed by first creating a set of amides from the carboxylic acid, followed by the differential alkylation or acylation of the hydroxyl groups after debenzylation. Further diversity could be introduced by performing reactions on the pyridine ring itself. This strategy allows for the rapid generation of a large number of related yet distinct molecules, increasing the probability of identifying compounds with desired biological or material properties.
Future Research Directions and Emerging Methodologies in Nicotinate Chemistry
Development of Green and Sustainable Synthetic Routes
A significant trend in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. This involves a fundamental rethinking of how molecules like Methyl 5,6-bis(benzyloxy)nicotinate and its derivatives are prepared, focusing on the reduction of hazardous waste and energy consumption. cymitquimica.com
The choice of solvent is critical to the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to health and the environment. cymitquimica.com Future methodologies in nicotinate (B505614) chemistry are moving towards the adoption of greener alternatives.
Enzyme-Friendly Solvents : In biocatalytic processes, which are inherently green, the choice of solvent is crucial. For the synthesis of nicotinamide (B372718) derivatives, tert-amyl alcohol has been successfully used as an environmentally friendly reaction medium. semanticscholar.org
Supercritical Fluids : Supercritical carbon dioxide (scCO2) is a highly promising green solvent. cymitquimica.com It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure, facilitating easier product separation. cymitquimica.comnih.gov
Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.govmdpi.com They can be designed to be task-specific, potentially enhancing reaction rates and selectivity in nicotinate synthesis. nih.gov
Solvent-Free Reactions : The most sustainable approach is to eliminate the solvent entirely. Catalyst- and solvent-free syntheses of nicotinate derivatives have been reported, offering benefits such as operational simplicity, enhanced safety, and reduced waste, often leading to excellent yields in shorter reaction times. americanelements.com
Table 1: Comparison of Environmentally Benign Solvents for Nicotinate Synthesis
| Solvent Type | Example(s) | Key Advantages | Considerations |
| Enzyme-Friendly | tert-Amyl Alcohol | Biodegradable, less toxic than many traditional solvents, effective medium for biocatalysis. semanticscholar.org | Substrate and enzyme compatibility must be verified. |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed, tunable solvent properties. cymitquimica.comnih.gov | Requires high-pressure equipment. |
| Ionic Liquids | Various | Negligible volatility, high thermal stability, recyclable, task-specific design. nih.govmdpi.com | Potential toxicity and cost can be concerns; viscosity can pose challenges. |
| Solvent-Free | Not Applicable | Eliminates solvent waste, simplifies workup, can lead to higher reaction rates. americanelements.com | Reactants must be liquid or melt at reaction temperature; potential for heat transfer issues. |
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and selective than stoichiometric methods. cymitquimica.comresearchgate.net Research is focused on developing new catalysts that can be easily separated and reused, operate under mild conditions, and provide high control over the reaction outcome.
Biocatalysis : Enzymes are highly efficient and selective catalysts. The immobilized lipase (B570770) Novozym® 435, for instance, has been used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors. semanticscholar.org This approach dramatically reduces reaction times from hours to minutes and increases yields compared to traditional batch processes. semanticscholar.org
Heterogeneous Catalysis : Developing solid-supported catalysts is a key goal for sustainable synthesis. Nitroxide-mediated systems, such as those based on 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), can be immobilized on solid supports. nih.gov These heterogeneous catalysts are desirable for industrial applications as they are easily separated from the reaction mixture and can be recycled, reducing waste and cost. nih.gov
Advanced Homogeneous Catalysis : While heterogeneity is often preferred for ease of separation, advances in homogeneous catalysis also contribute to greener processes. For example, late transition metal catalysts, including nickel and palladium complexes, can perform polymerizations in more environmentally friendly polar solvents. mdpi.com The design of catalysts that enable complete control over product selectivity is a major area of research. researchgate.net
Table 2: Emerging Catalytic Systems in Nicotinate Chemistry
| Catalytic System | Example | Key Features |
| Biocatalysis | Immobilized Lipase (Novozym® 435) | High selectivity, mild reaction conditions (e.g., 50 °C), significant reduction in reaction time, reusable. semanticscholar.org |
| Heterogeneous Catalysis | Supported TEMPO Catalysts | Enables selective oxidations, catalyst is easily recovered and reused, suitable for continuous-flow processes. nih.gov |
| Advanced Homogeneous Catalysis | Palladium or Nickel Complexes | Can offer unique reactivity and enable reactions in polar solvents; high control over polymer microstructure. mdpi.com |
| Catalyst-Free Systems | Thermal, Solvent-Free Conditions | Ultimate green approach, avoids catalyst cost and contamination, operationally simple. americanelements.com |
Exploration of Novel Reactivity and Unprecedented Transformations of this compound
This compound is a highly functionalized building block, and its true synthetic potential lies in the exploration of novel transformations. The presence of two benzyloxy groups, a methyl ester, and a pyridine (B92270) ring offers multiple sites for chemical modification.
Future research is likely to focus on using this compound as a key intermediate in the synthesis of complex, biologically active molecules, particularly natural products. The synthesis of lamellarin alkaloids, a family of pyrrole-containing marine natural products, provides a blueprint for the potential reactivity of such benzyloxy-protected structures. semanticscholar.orgnih.gov In several total syntheses of lamellarins, such as lamellarin O and Q, benzyl (B1604629) ethers are used as robust protecting groups for the phenol (B47542) moieties. americanelements.com These groups are stable to a variety of reaction conditions used to construct the core structure, such as cross-coupling and cyclization reactions, and can be removed in the final stages of the synthesis, typically via hydrogenolysis, to yield the natural product. americanelements.com
The reactivity of this compound could be exploited in:
Complex Heterocycle Formation : The nicotinate core is a precursor for constructing more complex fused heterocyclic systems. Its benzyloxy groups make it an ideal substrate for reactions like the Barton-Zard pyrrole (B145914) synthesis or Paal-Knorr synthesis, which are used to build the central pyrrole ring of lamellarins. mdpi.com
Cross-Coupling Reactions : The pyridine ring can be further functionalized. While the existing substituents are electron-donating, it may be possible to introduce a leaving group (e.g., a halogen) at other positions on the ring to engage in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, a common strategy in the synthesis of diarylpyrrole alkaloids.
Modification of Substituents : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other esters. The benzyloxy groups, while primarily protective, could potentially undergo directed ortho-metalation to introduce new substituents on the benzene (B151609) rings before deprotection.
The "unprecedented transformations" for this specific molecule would involve its strategic use as a linchpin in convergent syntheses, where its pre-installed, protected oxygen functionalities streamline the path to complex targets like the lamellarins.
Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Structural Characterization
The unambiguous characterization of intermediates and final products is paramount in modern synthesis. For a molecule like this compound, a suite of advanced analytical techniques is essential for structural confirmation, purity assessment, and for monitoring the progress of its transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation in organic chemistry. 1H NMR would be used to confirm the presence and connectivity of all protons, from the distinct signals of the pyridine and benzene rings to the singlets for the methyl ester and benzylic CH₂ groups. 13C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to definitively assign all signals and confirm the substitution pattern.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement. mdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with liquid chromatography (LC-MS), allow for the analysis of reaction mixtures and the identification of intermediates and byproducts.
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. mdpi.com It is also an invaluable tool for monitoring reaction progress by quantifying the consumption of starting materials and the formation of products over time.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound would show characteristic absorption bands for the C=O of the ester, C=N and C=C bonds within the aromatic rings, and C-O ether linkages.
Table 3: Spectroscopic and Analytical Techniques for this compound
| Technique | Application | Information Obtained |
| NMR Spectroscopy (1H, 13C, 2D) | Complete Structural Elucidation | Precise atom connectivity, confirmation of substitution patterns, stereochemistry. |
| Mass Spectrometry (MS/HRMS) | Molecular Formula Confirmation | Exact molecular weight, elemental composition, fragmentation patterns for structural clues. |
| Liquid Chromatography (HPLC, LC-MS) | Purity Assessment & Reaction Monitoring | Quantifies product purity, separates components of a mixture, tracks reaction kinetics. mdpi.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key bonds like C=O (ester), C-O (ether), and aromatic C=C/C=N. |
| X-ray Crystallography | Definitive 3D Structure | Provides the exact spatial arrangement of atoms in a single crystal; useful for complex structures. |
Q & A
Q. Answer :
- ¹H/¹³C NMR : Confirm benzyloxy substitution patterns. For example:
- Aromatic protons : δ 7.2–7.5 ppm (benzyl aromatic H).
- Ester methyl : δ 3.9 ppm (singlet).
- FT-IR : Key peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretch) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 376.1412 (C₂₁H₂₁NO₅) .
Advanced: How does the compound behave in coordination chemistry applications?
Answer :
The pyridine nitrogen and ester groups enable metal coordination, but steric effects from benzyloxy substituents modulate reactivity:
- Case Study : Reaction with Ru(II) complexes:
- Procedure : Mix this compound with [RuCl₂(p-cymene)]₂ in THF under N₂.
- Results : Formation of a Ru complex with ligand dissociation kinetics slower than methyl nicotinate due to steric hindrance from benzyloxy groups.
- Analysis : UV-Vis spectroscopy and cyclic voltammetry confirm altered redox potentials compared to unsubstituted analogs .
Basic: What are safe handling protocols for this compound?
Q. Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent ester hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of dust or vapors.
- Decomposition Products : Benzyl alcohol (irritant) and methanol (toxic) may form under hydrolytic conditions; neutralize waste with NaHCO₃ before disposal .
Advanced: How to resolve contradictions in reported melting points or spectral data?
Q. Methodological Approach :
- Reproducibility Checks : Synthesize the compound using literature protocols and compare melting points (reported range: 61–64°C for analogs; verify via DSC) .
- Data Cross-Validation :
Basic: What solvents are optimal for recrystallization?
Q. Answer :
- Solvent Screening : Test mixtures like ethyl acetate/hexane (1:3) or dichloromethane/methanol (5:1).
- Crystallization Yield : Ethyl acetate/hexane yields >85% recovery with high purity (HPLC >98%) .
Advanced: Can this compound serve as a precursor for bioactive molecules?
Q. Research Pathway :
- Deprotection Strategy : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding methyl 5,6-dihydroxynicotinate, a precursor for antitumor or antioxidant derivatives.
- Biological Testing : Screen deprotected analogs for kinase inhibition (e.g., EGFR) using in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
